3-fluoro-2-(2-fluoro-5-methoxyphenyl)pyridine
Overview
Description
3-fluoro-2-(2-fluoro-5-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H9F2NO and its molecular weight is 221.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.06522023 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Sensors and Probes
- Metal Ion Detection : Darabi et al. (2016) synthesized a compound with a similar structure for use as a fluorescent sensor. This sensor exhibited a 'turn-off' response toward Cu²⁺ and Fe³⁺ ions and a ratiometric response to H⁺ ions, suggesting potential applications in water pollution detection (Darabi et al., 2016).
- Cell Imaging : Maity et al. (2018) developed fluorophores based on pyrrolo[3,4-c]pyridine for sensitivity to Fe³⁺/Fe²⁺ cations, demonstrating application in imaging Fe³⁺ in living cells (Maity et al., 2018).
Material Science and Solar Cells
- Cathode Interfacial Layers : Chen et al. (2017) used pyridine-incorporated polymers as cathode interfacial layers for solar cells. This demonstrates the role of pyridine derivatives in enhancing the efficiency of polymer solar cells (Chen et al., 2017).
Chemical Synthesis and Reactions
- Novel Synthetic Routes : The reaction of pyridine with CsSO₄F, as studied by Stavber and Zupan (1990), led to various products, indicating the chemical versatility of pyridine derivatives in synthetic chemistry (Stavber & Zupan, 1990).
Neurological Studies
- Brain Imaging : Kepe et al. (2006) used a molecule structurally related to 3-fluoro-2-(2-fluoro-5-methoxyphenyl)pyridine as a probe in PET imaging to study serotonin receptors in the brains of Alzheimer's disease patients (Kepe et al., 2006).
Organic Electronics
- Luminescent Materials : Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showing high fluorescence yields. This indicates the potential use of similar compounds in organic electronic applications (Volpi et al., 2017).
Properties
IUPAC Name |
3-fluoro-2-(2-fluoro-5-methoxyphenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c1-16-8-4-5-10(13)9(7-8)12-11(14)3-2-6-15-12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJDTJYSWJMXTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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